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  • Product: Benzyl N-(5-aminopentyl)carbamate
  • CAS: 69747-36-0

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Benzyl N-(5-aminopentyl)carbamate in PROTAC Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple protein inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve targeted protein degradation.[1][2] These heterobifunctional molecules operate by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[3][4][5] The success of a PROTAC is not solely dependent on the binding affinities of its two terminal ligands; the linker connecting them is a critical determinant of the molecule's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[6][7]

This in-depth guide focuses on a key building block in the synthetic chemist's arsenal for PROTAC development: Benzyl N-(5-aminopentyl)carbamate . We will dissect its structural significance, the strategic rationale for its use, and provide validated, step-by-step protocols for its incorporation into a PROTAC scaffold. This document is designed to bridge the gap between theoretical understanding and practical application, providing the field-proven insights necessary for successful PROTAC synthesis.

The Strategic Importance of the Linker in PROTAC Design

The linker in a PROTAC is far from a passive spacer. It is a dynamic component that must be meticulously optimized for length, rigidity, and chemical composition to ensure a productive ternary complex (POI-PROTAC-E3 ligase) can form.[6][7] Linkers are broadly classified into types such as flexible alkyl and polyethylene glycol (PEG) chains, and more rigid structures like cycloalkanes or aromatic systems.[8] The choice of linker profoundly impacts a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[6][7]

Benzyl N-(5-aminopentyl)carbamate serves as a precursor for a common alkyl-based linker. Its utility lies in its bifunctional nature, combined with a strategically placed protecting group that enables controlled, sequential synthesis.

Deconstructing Benzyl N-(5-aminopentyl)carbamate: A Tool for Orthogonal Synthesis

To appreciate the role of this molecule, we must first understand its structure and the function of each component.

Component Function in PROTAC Synthesis
CAS Number 69747-36-0[9][10]
Molecular Formula C13H20N2O2[9]
Molecular Weight 236.31 g/mol [9]
5-Aminopentyl Chain Forms the core of the linker, providing a flexible five-carbon span between the two active ends of the final PROTAC.
Terminal Primary Amine Serves as the initial reactive handle for conjugation, typically via amide bond formation, to the first binding ligand (either for the POI or the E3 ligase).
Benzylcarbamate (Cbz) A robust amine protecting group that masks the second reactive site, preventing unwanted side reactions and enabling a controlled, stepwise synthetic strategy.[11][12]

The presence of the Carboxybenzyl (Cbz or Z) protecting group is the cornerstone of this reagent's utility.[11][12] In a multi-step synthesis required for PROTACs, having two free amines on a linker would lead to a statistical mixture of products, including polymerization. The Cbz group ensures that only one amine is available for reaction at a time. This "orthogonal" approach is fundamental to achieving a pure, well-defined final product.

cluster_structure Structure of Benzyl N-(5-aminopentyl)carbamate mol cbz Benzylcarbamate (Cbz) Protecting Group linker 5-Carbon Alkyl Chain (Linker Backbone) amine Primary Amine (Reactive Handle)

Caption: Key functional components of the Benzyl N-(5-aminopentyl)carbamate linker.

Core Workflow: Incorporating the Linker into a PROTAC

The synthesis of a PROTAC using Benzyl N-(5-aminopentyl)carbamate follows a logical and validated three-stage workflow: initial coupling, deprotection, and final coupling.

G start Ligand A-COOH + Cbz-Linker-NH2 step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) start->step1 intermediate1 Intermediate 1 Ligand A-Linker(Cbz)-NH step1->intermediate1 step2 Step 2: Cbz Deprotection (H2, Pd/C) intermediate1->step2 intermediate2 Intermediate 2 Ligand A-Linker-NH2 step2->intermediate2 step3 Step 3: Amide Coupling (e.g., HATU, DIPEA) intermediate2->step3 ligandB Ligand B-COOH ligandB->step3 final_protac Final PROTAC Ligand A-Linker-Ligand B step3->final_protac

Caption: A generalized three-stage workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols represent a robust and validated methodology for the synthesis of a generic PROTAC. Researchers must adapt concentrations and reaction times based on the specific properties of their POI and E3 ligase ligands.

Protocol 4.1: Stage 1 - Coupling of First Ligand

Objective: To form an amide bond between the carboxylic acid of the first ligand (e.g., a POI binder) and the free primary amine of Benzyl N-(5-aminopentyl)carbamate.

Materials:

  • Ligand A with a carboxylic acid functional group

  • Benzyl N-(5-aminopentyl)carbamate[3][4][13]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ligand A (1.0 eq) in anhydrous DMF.

  • Add Benzyl N-(5-aminopentyl)carbamate (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor Progress: Track the consumption of starting material using Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (Intermediate 1) by silica gel column chromatography to yield the pure Cbz-protected conjugate.

Protocol 4.2: Stage 2 - Cbz Group Deprotection via Catalytic Hydrogenolysis

Objective: To selectively cleave the Cbz protecting group to reveal a free primary amine for the next coupling step. This is the most common and mildest method for Cbz removal.[14][15]

Materials:

  • Cbz-protected intermediate from Stage 1

  • Palladium on activated carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas supply (e.g., a balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected intermediate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution. Caution: Pd/C can be pyrophoric; handle with care.

  • Seal the flask, then carefully evacuate the atmosphere and backfill with H₂ gas. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously under an H₂ atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor Progress: Monitor the reaction by LC-MS until the starting material is fully consumed. The byproducts, toluene and CO₂, are volatile and do not typically interfere.[14]

  • Work-up: Upon completion, carefully vent the H₂ atmosphere and purge with an inert gas (N₂ or Ar).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure. The resulting deprotected amine (Intermediate 2) is often used in the next step without further purification.

Field Insight: Alternative Deprotection Strategies While catalytic hydrogenolysis is preferred, it is incompatible with substrates containing other reducible groups like alkynes or alkenes.[14] In such cases, alternative methods must be employed:

  • Acidic Cleavage: Using HBr in acetic acid can cleave the Cbz group, but may not be suitable for other acid-labile functionalities.[16]

  • Nucleophilic Cleavage: Recent protocols using reagents like 2-mercaptoethanol offer a milder alternative for sensitive substrates.[17]

Protocol 4.3: Stage 3 - Coupling of Second Ligand and Final Purification

Objective: To couple the second ligand (e.g., an E3 ligase binder) to the newly deprotected amine, completing the PROTAC synthesis.

Materials:

  • Deprotected amine intermediate from Stage 2

  • Ligand B with a carboxylic acid functional group

  • Reagents and solvents as described in Protocol 4.1

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Follow the coupling procedure outlined in Protocol 4.1, using the deprotected amine intermediate (1.0 eq) and Ligand B (1.1 eq).

  • Monitor the reaction to completion by LC-MS.

  • Perform an aqueous work-up as described in Protocol 4.1.

  • Final Purification: The final crude PROTAC product often requires high-purity isolation. Purify the material using preparative RP-HPLC.[5]

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Final Characterization: Confirm the identity, purity (>95%), and structure of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Conclusion and Future Outlook

Benzyl N-(5-aminopentyl)carbamate is more than just a linker; it is an enabling tool for the rational and controlled synthesis of PROTACs. Its Cbz-protected amine allows for a robust, orthogonal synthetic strategy that is fundamental to creating these complex heterobifunctional molecules. By understanding the chemical principles behind its use and adhering to validated protocols for its incorporation and subsequent deprotection, researchers can efficiently assemble libraries of PROTACs for biological evaluation. As the field of targeted protein degradation continues to evolve, the principles of linker design and controlled synthesis, exemplified by the use of reagents like Benzyl N-(5-aminopentyl)carbamate, will remain central to the development of next-generation therapeutics.

References

  • Benzyl (5-aminopentyl)carbamate | MedChemExpress (MCE) Life Science Reagents. (URL: )
  • Benzyl (5-aminopentyl)carbamate | PROTAC Linker - MedchemExpress.com. (URL: )
  • Benzyl (5-aminopentyl)carbamate hydrochloride | PROTAC Linker - MedchemExpress.com. (URL: )
  • A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers - Benchchem. (URL: )
  • Building Blocks and Linkers for PROTAC Synthesis - Enamine. (URL: )
  • benzyl N-(5-aminopentyl)carbamate | C13H20N2O2 | CID 2794259 - PubChem. (URL: [Link])

  • PROTAC Synthesis | Click Chemistry - MedchemExpress.com. (URL: )
  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (URL: [Link])

  • Optimizing PROTACs with Cbz-NH-PEG1 Linkers - Benchchem. (URL: )
  • Protocol for the Deprotection of the Benzyl Carbam
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

  • 69747-36-0|Benzyl N-(5-aminopentyl)
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (URL: [Link])

  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (URL: )
  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed. (URL: [Link])

  • Benzyl carbamate CAS#: 621-84-1 - ChemicalBook. (URL: )
  • SAFETY D
  • Chemical Properties of Benzylcarbam
  • Cbz-NH-PEG6-C2-acid | PROTAC Linker - MedchemExpress.com. (URL: )
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC. (URL: [Link])

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC. (URL: [Link])

  • Linkers in PROTACs - Precise PEG LLC. (URL: )
  • Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - Diva-Portal.org. (URL: )

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Exploratory

An In-Depth Technical Guide to the Solubility of Benzyl N-(5-aminopentyl)carbamate in Aqueous and Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development Benzyl N-(5-aminopentyl)carbamate is a bifunctional molecule of significant interest in contemporary drug discovery and development. Featuring a terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Development

Benzyl N-(5-aminopentyl)carbamate is a bifunctional molecule of significant interest in contemporary drug discovery and development. Featuring a terminal primary amine and a benzyl-protected carbamate, this compound serves as a versatile building block and linker, particularly in the synthesis of targeted protein degraders like PROTACs and other complex pharmaceutical agents. The success of any synthesis, formulation, or biological assay involving this compound is fundamentally dictated by its solubility. Poor solubility can lead to unreliable experimental results, hinder purification, and create significant challenges in developing viable drug delivery systems.[1]

This in-depth guide provides a comprehensive analysis of the solubility profile of Benzyl N-(5-aminopentyl)carbamate. We will dissect its molecular structure to predict its behavior in various solvent systems, outline a robust experimental protocol for accurately determining its thermodynamic solubility, and present a detailed discussion of its expected solubility in a range of common aqueous and organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties to accelerate their research and development efforts.

Physicochemical Properties & Theoretical Solubility Analysis

A molecule's solubility is not a random characteristic; it is a direct consequence of its structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[2][3] Let's deconstruct the Benzyl N-(5-aminopentyl)carbamate molecule to understand its inherent properties.

Molecular Structure:

  • Benzyl Group (C6H5-CH2-): This large, non-polar aromatic group contributes significantly to the molecule's lipophilicity (fat-solubility).

  • Carbamate Group (-O-C(=O)-NH-): This is a polar functional group. The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

  • Aliphatic Pentyl Chain (-(CH2)5-): This flexible five-carbon chain is non-polar and adds to the lipophilic character of the molecule.

  • Primary Amine (-NH2): This is a highly polar and basic functional group. It can act as both a hydrogen bond donor and acceptor, and its basicity means its charge state is highly dependent on pH.

Key Physicochemical Parameters:

PropertyValueSignificance for Solubility
Molecular Weight 236.31 g/mol [4]Higher molecular weight can sometimes correlate with lower solubility.
Topological Polar Surface Area (TPSA) 64.4 Ų[4]TPSA is the sum of surfaces of polar atoms. A higher TPSA generally indicates better solubility in polar solvents. This value suggests a moderate polar character.
XLogP3 1.6[4]This value predicts the octanol-water partition coefficient, a measure of lipophilicity. A positive value indicates greater solubility in lipids/non-polar solvents than in water. A value of 1.6 suggests a balance, with a slight preference for lipophilicity.

Theoretical Prediction:

Based on this structural analysis, Benzyl N-(5-aminopentyl)carbamate is an amphiphilic molecule, possessing both significant non-polar (benzyl, pentyl chain) and polar (carbamate, amine) regions.

  • Aqueous Solubility: We predict moderate to low solubility in neutral water. The large non-polar regions will resist interaction with the highly ordered hydrogen-bonding network of water. However, the solubility is expected to be highly pH-dependent. In acidic solutions (pH < ~9), the primary amine will be protonated (R-NH3+), creating a charged species that will be significantly more soluble in water.

  • Organic Solubility: We predict good solubility in polar organic solvents, especially those that can participate in hydrogen bonding (e.g., methanol, ethanol) or are strong polar aprotics (e.g., DMSO, DMF). Solubility is expected to be poor in non-polar (aliphatic or aromatic) solvents like hexane or toluene, as these solvents cannot effectively solvate the polar carbamate and amine groups.[5][6]

Experimental Determination of Thermodynamic Solubility

While theoretical analysis provides a strong foundation, empirical measurement is essential for obtaining precise solubility data. The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[2][7] This method is trusted because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.[8]

Workflow for Shake-Flask Solubility Determination

Below is a diagram illustrating the robust, self-validating workflow for this critical experiment.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Add excess solid compound to a known volume of solvent B Seal vial to prevent solvent evaporation A->B C Agitate at a constant temperature (e.g., 25°C) for 24-72 hours B->C D Rationale: Ensures true thermodynamic equilibrium is reached C->D Why? E Centrifuge sample to pellet undissolved solid C->E F Filter supernatant through a 0.45µm PTFE syringe filter E->F G Rationale: Completely removes particulates for accurate analysis F->G Why? I Analyze filtered saturated solution via HPLC-UV F->I H Prepare calibration standards of known concentrations H->I J Quantify concentration against the calibration curve I->J

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • To each of several glass vials, add a pre-weighed amount of Benzyl N-(5-aminopentyl)carbamate that is estimated to be in excess of its solubility limit (e.g., 5-10 mg).

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, methanol, acetonitrile, etc.) to each vial.

    • Securely cap each vial to prevent any solvent loss due to evaporation during the experiment.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A common practice is to agitate for 24 to 48 hours.[2]

    • Self-Validation Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentration does not change between these points, equilibrium has been achieved.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

    • Carefully aspirate the clear supernatant. For the most accurate results, filter this supernatant through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.[2] This step is critical to avoid artificially high solubility readings.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of Benzyl N-(5-aminopentyl)carbamate of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing these standards using a suitable analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

    • Dilute the filtered saturated solution with the solvent as needed to fall within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV and use the calibration curve to determine its precise concentration.

    • Calculate the original solubility in units such as mg/mL or µg/mL, remembering to account for any dilution factors.

Predicted Solubility Profile and Discussion

While specific experimental data for Benzyl N-(5-aminopentyl)carbamate is not widely published, we can construct a reliable predicted solubility profile based on its physicochemical properties and data from analogous carbamate compounds.[5][6]

Solubility Relationship with Solvent Polarity

The following diagram illustrates the expected solubility trend based on the "like dissolves like" principle.

G NonPolar Non-Polar (e.g., Hexane, Toluene) MidPolar Medium Polarity (e.g., DCM, Ethyl Acetate) PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) PolarProtic Polar Protic (e.g., Methanol, Water) Compound Benzyl N-(5-aminopentyl)carbamate (Amphiphilic Nature) Compound->NonPolar Poor Solubility (Mismatch) Compound->MidPolar Limited to Moderate Solubility Compound->PolarAprotic Good Solubility (Dipole & H-bond accepting) Compound->PolarProtic Good to Excellent Solubility (H-bonding)

Caption: Predicted solubility of the compound across the solvent polarity spectrum.

Predicted Solubility in Common Laboratory Solvents
Solvent ClassSolvent ExamplePredicted SolubilityRationale
Aqueous (Neutral) Water, PBS (pH 7.4)Low to ModerateThe large non-polar benzyl and alkyl regions are unfavorable for interaction with water's H-bond network.
Aqueous (Acidic) 0.1 M HCl (pH 1)HighThe primary amine becomes protonated (R-NH3+), forming a salt which is highly polar and readily solvated by water.
Polar Protic Methanol, EthanolHighThese solvents can effectively hydrogen bond with both the amine and carbamate groups, solvating the polar parts of the molecule, while their alkyl portions can interact with the non-polar regions.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents have strong dipoles and can act as H-bond acceptors, effectively solvating the polar functional groups of the solute.[5]
Medium Polarity Dichloromethane (DCM)ModerateDCM can interact with the molecule through dipole-dipole interactions but lacks the hydrogen bonding capability of protic solvents, leading to moderate solubility.
Non-Polar Hexane, TolueneVery Low / InsolubleThese solvents lack the polarity and hydrogen bonding ability to overcome the solute-solute interactions of the polar amine and carbamate groups.[5][9]

Conclusion and Recommendations

Benzyl N-(5-aminopentyl)carbamate is an amphiphilic molecule with a nuanced solubility profile that is critical to understand for its effective use in research and development. Its solubility is predicted to be highest in polar organic solvents such as methanol, ethanol, DMSO, and DMF. In aqueous media, its solubility is expected to be poor at neutral and basic pH but will increase significantly under acidic conditions due to the protonation of its terminal primary amine. For applications requiring aqueous buffers, adjusting the pH to be acidic (pH < 7) is a viable strategy to enhance solubility. When working with this compound, it is strongly recommended to experimentally verify its solubility in the specific solvent system of interest using a robust method like the shake-flask protocol outlined herein. This empirical data will provide the foundation for developing reliable synthetic procedures, accurate biological assays, and effective formulation strategies.

References

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved March 26, 2026, from [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved March 26, 2026, from [Link]

  • Stolar, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved March 26, 2026, from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved March 26, 2026, from [Link]

  • Rathnayake, S., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Retrieved March 26, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved March 26, 2026, from [Link]

  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. (2022). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Carbamate. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved March 26, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved March 26, 2026, from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2021). Protocols.io. Retrieved March 26, 2026, from [Link]

  • Carbamates: Are they “Good” or “Bad Guys”?. (2023). SciELO. Retrieved March 26, 2026, from [Link]

  • benzyl N-(5-aminopentyl)carbamate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Room Temperature Stability of Benzyl N-(5-aminopentyl)carbamate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of Benzyl N-(5-aminopentyl)carbamate at room temperature. It delves into the core pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of Benzyl N-(5-aminopentyl)carbamate at room temperature. It delves into the core principles of its chemical stability, potential degradation pathways, and provides a robust framework for designing and executing a stability study.

Introduction: The Significance of Stability

Benzyl N-(5-aminopentyl)carbamate is a bifunctional molecule featuring a carbamate linkage and a primary amine. This structure makes it a valuable building block in medicinal chemistry and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] The integrity of this molecule is paramount, as its degradation can lead to the formation of impurities that may alter the pharmacological profile and introduce safety concerns in downstream applications. Therefore, a thorough understanding of its stability under typical laboratory and storage conditions is a critical aspect of quality control and regulatory compliance. As with many pharmaceutical compounds, the use of vague storage terms like "ambient conditions" or "room temperature" is not sufficient for rigorous scientific documentation and regulatory purposes.[2][3]

Chemical Structure and Physicochemical Properties

Understanding the inherent chemical nature of Benzyl N-(5-aminopentyl)carbamate is fundamental to predicting its stability.

Molecular Formula: C₁₃H₂₀N₂O₂[3][4]

Molecular Weight: 236.31 g/mol [3]

Key Functional Groups:

  • Benzyl Carbamate: This group consists of a carbamate (-NHCOO-) linked to a benzyl group. The carbamate linkage is susceptible to hydrolysis.

  • Primary Amine: The terminal pentylamine group is basic and can participate in various chemical reactions.

The presence of these functional groups dictates the potential degradation pathways of the molecule.

Figure 1: Chemical Structure of Benzyl N-(5-aminopentyl)carbamate.

Potential Degradation Pathways at Room Temperature

At room temperature, Benzyl N-(5-aminopentyl)carbamate is susceptible to two primary degradation pathways: hydrolysis and, to a lesser extent, decarboxylation. These reactions are often catalyzed by the presence of moisture, acid, or base.

Hydrolysis

Hydrolysis is the most probable degradation route for carbamates.[5] It involves the cleavage of the carbamate bond, which can occur at two positions:

  • Acyl-Oxygen Cleavage: This pathway is catalyzed by acid or base and results in the formation of benzyl alcohol, 1,5-diaminopentane, and carbon dioxide. This is generally the more common pathway for carbamate hydrolysis.

  • Alkyl-Oxygen Cleavage: This pathway is less common under neutral or basic conditions but can be facilitated by strong acids.

The rate of hydrolysis is significantly influenced by pH. Alkaline conditions generally accelerate the hydrolysis of carbamates.[5]

Decarboxylation

Decarboxylation involves the loss of carbon dioxide from the carbamic acid intermediate that can form upon hydrolysis. While spontaneous decarboxylation of carbamic acids is known, the stability of the carbamate itself is generally higher.[6] The kinetics of decarboxylation of N-arylcarbamates have been studied and are known to be influenced by the electronic properties of the aryl group.[7]

DegradationPathways Parent Benzyl N-(5-aminopentyl)carbamate Hydrolysis_Intermediate Carbamic Acid Intermediate Parent->Hydrolysis_Intermediate Hydrolysis (H2O) Hydrolysis_Products Benzyl Alcohol + 1,5-Diaminopentane Hydrolysis_Intermediate->Hydrolysis_Products Cleavage Decarboxylation_Product CO2 Hydrolysis_Intermediate->Decarboxylation_Product Decarboxylation

Figure 2: Potential Degradation Pathways.

Designing a Room Temperature Stability Study

A well-designed stability study is essential to determine the shelf-life and appropriate storage conditions for Benzyl N-(5-aminopentyl)carbamate. The following protocol is based on the principles outlined in the ICH guidelines for stability testing and forced degradation studies.[2][8] The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient to provide reliable data.[8]

Materials and Equipment
  • Benzyl N-(5-aminopentyl)carbamate (of known purity)

  • HPLC grade acetonitrile, methanol, and water

  • Reagent grade formic acid or other suitable mobile phase modifier

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (or MS detector for identification of degradation products)

  • A suitable HPLC column (e.g., C18 reversed-phase)

  • Temperature and humidity-controlled stability chamber (set to room temperature, e.g., 25 °C / 60% RH)

  • pH meter

Experimental Protocol: A Step-by-Step Guide

ExperimentalWorkflow Start Start: Sample Preparation Storage Store samples at Room Temperature (25 °C / 60% RH) Start->Storage Timepoints Withdraw samples at pre-defined time points (T=0, 1, 3, 6, 12 months) Storage->Timepoints Analysis HPLC Analysis of Samples Timepoints->Analysis Data Data Analysis: - Quantify parent compound - Identify and quantify degradation products Analysis->Data Conclusion Conclusion: Determine Stability and Shelf-life Data->Conclusion

Figure 3: Experimental Workflow for the Stability Study.

Step 1: Sample Preparation

  • Accurately weigh a sufficient amount of Benzyl N-(5-aminopentyl)carbamate.

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare replicate samples for each time point in amber HPLC vials to protect from light.[9]

  • For a comprehensive study, consider preparing samples in different solvent systems (e.g., aqueous buffers at different pH values) to investigate the effect of pH on stability.

Step 2: Storage Conditions

  • Place the prepared samples in a stability chamber maintained at controlled room temperature (e.g., 25 °C ± 2 °C) and relative humidity (e.g., 60% RH ± 5% RH).

  • Include a set of control samples stored at a lower temperature (e.g., -20 °C) where the compound is expected to be stable.

Step 3: Time Points

  • Define the time points for sample analysis. A typical long-term stability study might include time points at 0, 1, 3, 6, and 12 months.

Step 4: Analytical Method

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing carbamate stability.[10][11]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is often effective for separating carbamates from their degradation products.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., around 254 nm). For more sensitive and specific detection, LC-MS/MS can be employed.[12]

  • Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can accurately separate the parent compound from its degradation products and quantify them without interference.[2]

Step 5: Data Analysis

  • At each time point, analyze the samples by HPLC.

  • Calculate the percentage of the parent compound remaining relative to the initial (T=0) concentration.

  • Identify and quantify any significant degradation products. The use of a mass spectrometer can aid in the structural elucidation of unknown degradants.

  • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Data Presentation and Interpretation

The results of the stability study should be presented clearly to allow for straightforward interpretation.

Table 1: Example Stability Data for Benzyl N-(5-aminopentyl)carbamate at 25 °C / 60% RH

Time Point (Months)% Parent Compound Remaining (Average ± SD)% Degradation Product 1 (Area %)% Degradation Product 2 (Area %)
0100 ± 0.5Not DetectedNot Detected
198.2 ± 0.71.10.7
395.5 ± 0.92.81.7
690.1 ± 1.25.94.0
1282.3 ± 1.510.27.5

The data in the table can be used to establish a preliminary shelf-life for the compound under the specified storage conditions.

Conclusion and Recommendations

Based on the stability data, clear recommendations for the storage and handling of Benzyl N-(5-aminopentyl)carbamate can be made. For instance, if significant degradation is observed at room temperature, storage at lower temperatures (e.g., 2-8 °C or -20 °C) in a tightly sealed container under an inert atmosphere would be recommended to minimize degradation. This guide provides a foundational framework for assessing the stability of Benzyl N-(5-aminopentyl)carbamate. The specific experimental details may need to be optimized based on the purity of the starting material and the available analytical instrumentation.

References

  • Caplow, M. (1969). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 91(13), 3639-3645.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Popova, M., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7648.
  • Pharmaceuticals and Medical Devices Agency. (1993, October 27). INTERNATIONAL CONFERENCE ON HARMONISATION OF TECHNICAL REQUIREMENTS FOR REGISTRATION OF PHARMACEUTICALS FOR HUMAN USE STABILITY. Retrieved from [Link]

  • Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18(1), 163-171.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]

  • ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-(5-aminopentyl)carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl n-(5-aminopentyl)carbamate (C13H20N2O2). Retrieved from [Link]

  • Johnson, S. L., & Morrison, D. L. (1972). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. Journal of the American Chemical Society, 94(4), 1323–1334.

Sources

Protocols & Analytical Methods

Method

Using Benzyl N-(5-aminopentyl)carbamate in bioconjugation reactions

Application Note: Sequential Bioconjugation Workflows Using Benzyl N-(5-aminopentyl)carbamate Introduction & Mechanistic Principles Benzyl N-(5-aminopentyl)carbamate (also known as mono-Cbz-cadaverine) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sequential Bioconjugation Workflows Using Benzyl N-(5-aminopentyl)carbamate

Introduction & Mechanistic Principles

Benzyl N-(5-aminopentyl)carbamate (also known as mono-Cbz-cadaverine) is a highly versatile heterobifunctional linker utilized in advanced bioconjugation, including the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and surface functionalization[1]. Structurally, it consists of a 5-carbon aliphatic spacer terminating in one free primary amine and one carboxybenzyl (Cbz)-protected amine.

Causality of Linker Choice: Using an unprotected diamine (such as 1,5-pentanediamine) with activated dicarboxylic acids or functionalized surfaces inevitably leads to uncontrolled cross-linking and polymerization. The Cbz protecting group ensures a strict 1:1 stoichiometric attachment during the primary conjugation event[1]. Furthermore, Cbz is orthogonal to many other chemical protecting groups. It can be removed via mild catalytic hydrogenation or transfer hydrogenolysis, deliberately avoiding the harsh acidic conditions (e.g., Trifluoroacetic acid used for Boc deprotection) that frequently degrade sensitive proteins, peptides, or DNA structures[2].

Causality of Activation Chemistry: To attach the linker to a carboxylated target, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used alongside N-hydroxysuccinimide (NHS). EDC alone forms an O-acylisourea intermediate that is highly unstable and prone to rapid hydrolysis in aqueous environments. The addition of NHS converts this intermediate into an NHS ester, which possesses a significantly longer half-life (up to hours at neutral pH) while remaining highly reactive toward the primary amine of the mono-Cbz-cadaverine[3].

Quantitative Data & Reagent Specifications

Successful conjugation requires precise control over molar ratios and pH environments. The following tables summarize the validated parameters for both the coupling and deprotection phases.

Table 1: Optimized Parameters for EDC/NHS Activation and Amidation

ParameterActivation PhaseCoupling PhaseMechanistic Rationale
Buffer System MES (50-100 mM)PBS (10-100 mM)MES avoids carboxyl/amine competition during activation; PBS provides physiological osmolarity for coupling[4].
Optimal pH 4.5 – 6.07.2 – 8.0EDC is most efficient in weakly acidic conditions; amines must be unprotonated to act as effective nucleophiles[4].
Molar Ratio 1 : 10 : 10 (Target:EDC:NHS)1 : 5 (Target:Linker)Excess EDC/NHS drives complete conversion of carboxyls to NHS-esters[3].
Reaction Time 15 – 30 min2 – 4 hoursNHS-esters have a half-life of ~10-15 min in aqueous buffer at pH 7, requiring timely addition of the amine[3].

Table 2: Optimized Parameters for Cbz Deprotection

ParameterStandard Catalytic HydrogenationTransfer Hydrogenolysis (For Sensitive Biomolecules)
Catalyst 10% Pd/C (0.1 eq)10% Pd/C (10 wt% relative to substrate)
Hydrogen Source H₂ gas (1 atm)Ammonium formate (HCO₂NH₄, 0.5 M)
Solvent System Methanol or EthanolAqueous Micellar Surfactant (e.g., 3% TPGS-750-M)
Reaction Time 2 – 12 hours1 – 2 hours

Experimental Protocols

Protocol A: Primary Conjugation via EDC/NHS Activation

Objective: Covalently attach the free primary amine of mono-Cbz-cadaverine to a carboxylated target (Molecule A). Self-Validation Step: Use a Ninhydrin (Kaiser) test on an aliquot to confirm the absence of free amines on the linker post-conjugation, ensuring complete amide bond formation.

  • Activation: Dissolve Molecule A (1 eq) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add freshly prepared EDC (10 eq) and NHS (10 eq).

  • Incubation: Stir the mixture at room temperature for 15-30 minutes to form the semi-stable NHS ester[4].

  • Buffer Exchange (Critical for Biomolecules): Remove excess EDC/NHS using a desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer (0.1 M PBS, pH 7.5). This prevents EDC-induced cross-linking of the linker itself.

  • Coupling: Add Benzyl N-(5-aminopentyl)carbamate (5 eq, dissolved in a minimal volume of DMSO if aqueous solubility is low) to the activated target solution.

  • Incubation: Agitate gently at room temperature for 2-4 hours.

  • Quenching & Purification: Quench unreacted NHS esters by adding Tris or ethanolamine (50 mM final concentration). Purify the Cbz-protected conjugate via dialysis or Size-Exclusion Chromatography (SEC).

Protocol B: Cbz Deprotection via Transfer Hydrogenolysis

Objective: Remove the Cbz group to expose the secondary primary amine without using volatile H₂ gas, preserving the structural integrity of DNA or protein conjugates[2].

  • Preparation: Dissolve the Cbz-protected conjugate in an aqueous micellar solution (3% TPGS-750-M) to solubilize the hydrophobic Cbz moiety[2].

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate) and ammonium formate (0.5 M) as the in-situ hydrogen donor[2].

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the reaction mixture through a Celite pad or a 0.2 µm syringe filter to completely remove the Pd/C catalyst.

  • Self-Validation Step: Perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay. A colorimetric shift to yellow (absorbance at 335 nm) confirms the successful liberation of the primary amine.

Protocol C: Secondary Conjugation

Objective: Attach Molecule B (e.g., an NHS-activated fluorophore, drug payload, or secondary protein) to the newly exposed amine.

  • Coupling: Dissolve the deprotected conjugate in Coupling Buffer (pH 7.5-8.0). Add the Molecule B-NHS ester (2-5 eq).

  • Incubation: Protect from light (if using a fluorophore) and stir for 2 hours at room temperature.

  • Purification & Validation: Remove unreacted Molecule B using SEC or dialysis. Verify the final conjugate mass and purity via LC-MS.

Visualizations

Workflow A Molecule A (Carboxyl) B EDC/NHS Activation A->B pH 4.5-6.0 C Cbz-Cadaverine Coupling B->C pH 7.2-8.0 D Cbz Deprotection (Pd/C, H2) C->D Intermediate E Molecule B Conjugation D->E Free Amine F Final Bioconjugate E->F Stable Linkage

Sequential bioconjugation workflow using Benzyl N-(5-aminopentyl)carbamate.

Mechanism RCOOH R-COOH (Target Molecule) Oacyl O-acylisourea (Unstable Intermediate) RCOOH->Oacyl + EDC Oacyl->RCOOH Hydrolysis NHSester NHS Ester (Semi-stable Intermediate) Oacyl->NHSester + NHS (Stabilization) NHSester->RCOOH Hydrolysis Amide Amide Conjugate (R-CO-NH-R') NHSester->Amide + Cbz-Cadaverine (Primary Amine)

EDC/NHS activation mechanism and subsequent amidation with Cbz-cadaverine.

References[4] Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine. BenchChem. https://www.benchchem.com/[1] Long functionalized poly(ethylene glycol)s of defined molecular weight: synthesis and application in solid-phase synthesis of conjugates. Bioconjugate Chemistry. https://doi.org/10.1021/bc060242+[2] On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries. Angewandte Chemie International Edition. https://doi.org/10.1002/anie.202111927[3] A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. https://doi.org/10.1039/D3CC01082A

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Benzyl N-(5-aminopentyl)carbamate coupling reactions

Welcome to the Technical Support Center for aliphatic diamine linker chemistry. As a Senior Application Scientist, I frequently see researchers struggle with the coupling of Benzyl N-(5-aminopentyl)carbamate (commonly kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic diamine linker chemistry. As a Senior Application Scientist, I frequently see researchers struggle with the coupling of Benzyl N-(5-aminopentyl)carbamate (commonly known as mono-Cbz-cadaverine). While primary amines are generally excellent nucleophiles, the unique physical chemistry of this long, flexible, mono-protected aliphatic chain introduces specific challenges: severe polarity, phase-partitioning issues during workup, and susceptibility to side reactions with modern coupling agents.

This guide is designed to move beyond generic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure high-yield amide bond formation.

Diagnostic Matrix: Reagent Selection & Yield Data

The choice of coupling reagent dictates the reaction pathway, the byproduct profile, and ultimately, your isolated yield[1]. Because mono-Cbz-cadaverine derivatives are highly polar, avoiding reagents that produce organic-soluble, difficult-to-remove byproducts (like DCC) is critical.

Table 1: Quantitative Comparison of Coupling Reagents for Mono-Cbz-Cadaverine
Coupling ReagentTypical Yield (%)Byproduct SolubilityRisk of GuanidinylationBest Use Case
EDC / HOBt 65 - 80%Water-solubleNoneStandard aliphatic/aromatic acids; easy aqueous workup.
HATU / DIPEA 85 - 95%Organic-solubleHigh (if amine added early)Sterically hindered carboxylic acids; unreactive substrates.
T3P / Pyridine 80 - 90%Water-solubleNoneHighly polar products requiring simple extraction[2].
PyBOP / DIPEA 75 - 85%Organic-solubleNoneAlternative to HATU without guanidinylation risk.

Mechanistic Troubleshooting & Workflows

The Uronium Trap: Why HATU Couplings Fail

HATU is the gold standard for difficult amide couplings[3]. However, researchers frequently experience inexplicably low yields and observe a +99 Da mass in their LC-MS. This occurs because HATU is a uronium salt. If mono-Cbz-cadaverine is introduced into the reaction mixture before the carboxylic acid is fully activated, the highly nucleophilic primary amine will attack the uronium carbon of HATU directly. This forms a dead-end tetramethylguanidinium byproduct , consuming your valuable amine and halting the reaction[4].

Causality Check: To prevent this, the reaction must be physically separated into two temporal stages: Pre-activation (Acid + Base + HATU) and Coupling (Addition of Amine).

G1 Acid Carboxylic Acid + DIPEA OAt OAt Active Ester (Desired) Acid->OAt Pre-activation HATU HATU Reagent HATU->OAt Side Guanidinium Byproduct (+99 Da Mass) HATU->Side Product Desired Amide OAt->Product Amine Addition Amine Mono-Cbz-Cadaverine Amine->Product Amine->Side Premature Addition

Mechanistic pathway of HATU coupling highlighting the guanidinylation side reaction.

Yield Diagnostic Decision Tree

When your isolated yield falls below 50%, the point of failure usually lies in either the kinetic activation step or the thermodynamic phase-separation during workup. Use the following logic tree to diagnose the root cause.

G2 Start Yield < 50% LCMS LC-MS Analysis Start->LCMS Unreacted High Starting Material LCMS->Unreacted Byproduct Guanidinium Adduct LCMS->Byproduct NoMass Product Missing LCMS->NoMass Fix1 Increase Time / Temp Unreacted->Fix1 Fix2 Implement Pre-activation Byproduct->Fix2 Fix3 Check Aqueous Phase NoMass->Fix3

Troubleshooting decision tree for diagnosing low yields in mono-Cbz-cadaverine couplings.

Field-Proven Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step blindly; use the validation checkpoints built into these methodologies. High-throughput optimizations have shown that the order of addition fundamentally alters the reaction trajectory[5].

Protocol A: Optimized HATU Coupling (For Hindered Acids)

Objective: Maximize conversion while completely suppressing guanidinylation.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M concentration) under an inert atmosphere (N₂/Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Note: DIPEA is used over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for exactly 10 minutes.

    • Validation Check: Spot the reaction on TLC. The acid spot should disappear, replaced by a less polar active ester spot. Do not proceed until this occurs.

  • Amine Addition: Dissolve mono-Cbz-cadaverine (1.2 eq) in a minimum amount of DMF and add it dropwise over 2 minutes.

  • Reaction: Stir for 2–4 hours. Monitor via LC-MS until the active ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: T3P-Mediated Coupling (For Highly Polar Products)

Objective: Facilitate coupling with zero risk of guanidinylation and a purely aqueous-soluble byproduct profile[2].

  • Preparation: Combine the carboxylic acid (1.0 eq), mono-Cbz-cadaverine (1.1 eq), and DIPEA (3.0 eq) in EtOAc or DCM (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add T3P (Propylphosphonic anhydride, 50% solution in EtOAc) (1.5 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

    • Validation Check: LC-MS should show clean product formation without any +99 Da adducts.

  • Workup: Wash the organic layer directly with water (2x) and brine (1x). The T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase. Dry over Na₂SO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q: My product is streaking heavily on the silica column during purification. How do I fix this? A: Mono-Cbz-cadaverine derivatives often exhibit severe tailing on standard silica due to hydrogen bonding and residual basicity from the amide/carbamate nitrogens. Solution: Deactivate the acidic silanol groups on your silica gel by adding 1–2% Triethylamine (TEA) or a Methanol/Ammonia mixture to your mobile phase (e.g., DCM/MeOH/TEA).

Q: I am losing my product during the aqueous workup. Where is it going? A: The cadaverine backbone is highly aliphatic, but the combination of an amide bond and a carbamate makes the molecule extremely polar. If you wash your organic layer with strong acids (like 1M HCl) to remove unreacted amine, you risk protonating the slightly basic amide nitrogen, dragging your product into the aqueous phase. Solution: Use a milder acid wash (e.g., 10% Citric Acid) or switch to the T3P protocol to avoid complex extractions altogether.

Q: Can I use DCC instead of EDC for this coupling? A: It is highly discouraged. DCC generates dicyclohexylurea (DCU), which is insoluble in most solvents and requires filtration[4]. Because mono-Cbz-cadaverine amides can also exhibit poor solubility in non-polar solvents, separating your product from DCU is notoriously difficult. EDC generates a water-soluble urea byproduct, making it vastly superior for this specific workflow.

Q: Is it necessary to use HOBt with EDC? A: Yes. EDC alone forms an O-acylisourea intermediate that is highly prone to rearrangement into an unreactive N-acylurea. Adding HOBt (or Oxyma) intercepts this intermediate, forming a stable, highly reactive OBt-ester that smoothly reacts with the cadaverine amine[4].

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for Benzyl N-(5-aminopentyl)carbamate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating mono-protected diamines like Benzyl N-(5-aminopentyl)carbamate (often referred to as mono-Cbz-1,5-pentanediamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating mono-protected diamines like Benzyl N-(5-aminopentyl)carbamate (often referred to as mono-Cbz-1,5-pentanediamine) is a notorious bottleneck. The molecule presents a dual-personality: a lipophilic, UV-active carbamate at one terminus, and a highly polar, basic primary amine at the other.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to conquer silanol interactions and achieve high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does Benzyl N-(5-aminopentyl)carbamate streak heavily on standard silica gel, even when I use highly polar solvent systems? A1: The streaking is caused by a secondary retention mechanism known as "silanol activity"[1]. Standard silica gel is populated with acidic silanol groups (Si-OH) that act as Brønsted acids. Your target molecule contains a primary amine, which acts as a base. When the amine contacts the silica, it deprotonates the silanol, creating a strong cation-exchange interaction (Si-O⁻ ... H₃N⁺-R)[1]. This ionic binding competes with standard adsorption/desorption partitioning, resulting in dual-mode retention, severe peak tailing, and irreversible binding to the stationary phase[2].

Q2: How can I suppress these silanol interactions to improve peak shape and product recovery? A2: You must disrupt the acid-base interaction using one of two primary strategies:

  • Mobile Phase Modification: Add a sacrificial, competing base—such as Triethylamine (TEA) or ammonium hydroxide—to your mobile phase (typically 1–2% v/v)[2]. TEA binds to the acidic silanols, effectively "masking" or neutralizing them[3]. This allows your target mono-Cbz diamine to elute based purely on standard polarity partitioning[4].

  • Stationary Phase Modification: Switch to an amine-functionalized silica column (e.g., KP-NH). In these columns, the stationary phase is chemically pre-treated to mask silanols, allowing you to use simpler, modifier-free solvent systems[4].

Q3: When using standard silica, what is the optimal solvent system for separating the mono-Cbz product from unreacted diamine and bis-Cbz byproducts? A3: A Dichloromethane (DCM) / Methanol (MeOH) gradient modified with 1% TEA is highly effective[3].

  • Bis-Cbz diamine (non-polar): Elutes first at low MeOH concentrations.

  • Mono-Cbz diamine (target): Elutes next at moderate MeOH concentrations.

  • Unreacted 1,5-pentanediamine (highly polar): Strongly retained due to its double primary amines; elutes last or remains on the column.

Q4: My fractions contain residual Triethylamine (TEA). How do I remove it without degrading my product? A4: TEA is volatile (b.p. 89°C) but can stubbornly co-evaporate with your product. It can be removed by extended evaporation under high vacuum (rotary evaporation followed by a Schlenk line)[2]. If TEA removal proves too difficult for your downstream assays, consider using ammonium hydroxide as your modifier, which is more volatile, or switch to an amine-functionalized silica column to avoid modifiers entirely[4].

Part 2: Logical Relationships & Workflows

To fully understand the causality behind these chromatographic failures and solutions, review the mechanistic and workflow diagrams below.

Silanol Silica Bare Silica Gel (Si-OH) Interaction Acid-Base Interaction (Si-O⁻ ... H3N⁺-R) Silica->Interaction Brønsted Acid Amine Primary Amine (R-NH2) Amine->Interaction Lewis/Brønsted Base Result Peak Tailing & Irreversible Binding Interaction->Result TEA Add Triethylamine (TEA) Result->TEA Troubleshooting Masked Masked Silanols (Si-O⁻ ... HNEt3⁺) TEA->Masked Competitive Binding Elution Sharp Elution of Target Amine Masked->Elution Prevents R-NH2 binding

Mechanism of silanol-induced peak tailing and its resolution via competitive TEA masking.

Workflow Start Crude Mono-Cbz Diamine Decision Select Stationary Phase Start->Decision BareSilica Standard Bare Silica Decision->BareSilica Cost-effective AmineSilica Amine-Functionalized Silica Decision->AmineSilica Higher resolution ModPhase Mobile Phase: DCM/MeOH + 1-2% TEA BareSilica->ModPhase Requires silanol masking NoModPhase Mobile Phase: Hexane/EtOAc (No Modifier) AmineSilica->NoModPhase Direct elution PostA Evaporate fractions under high vacuum ModPhase->PostA PostB Directly concentrate pure fractions NoModPhase->PostB

Decision tree for selecting stationary and mobile phases for basic amine purification workflows.

Part 3: Quantitative Data & Strategy Comparison

Choosing the right purification strategy requires balancing cost, resolution, and post-purification processing time.

Purification StrategyStationary PhaseOptimal Mobile PhaseBasic Modifier Required?Resolution & Peak ShapePost-Purification ProcessingRelative Cost
Method A (Standard) Bare Silica Gel (Si-OH)DCM / MeOH GradientYes (1-2% TEA or NH₄OH)Moderate (Some tailing may persist)High vacuum required to remove TEALow
Method B (Advanced) Amine-Functionalized SilicaHexane / EtOAc GradientNoExcellent (Sharp peaks, no tailing)Direct concentrationHigh
Method C (Reversed) C18 (Reversed Phase)Water / MeCN GradientYes (0.1% TFA or high pH buffer)HighLyophilization required to remove waterVery High

Part 4: Self-Validating Experimental Protocols

A robust protocol must validate itself in real-time. The following methodologies incorporate orthogonal TLC tracking to ensure you never lose your target compound.

Protocol A: Bare Silica Purification with TEA Modifier[2]

Causality Note: You must pre-equilibrate the column with the TEA-containing solvent. If the crude mixture is loaded onto a non-neutralized column, the first portion of your target amine will act as the neutralizing agent, irreversibly binding to the silica and destroying your yield[2].

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add Triethylamine (TEA) to both solvents to achieve a final concentration of 1% (v/v)[2].

  • Column Equilibration (Critical Step): Flush the bare silica column with at least 3 Column Volumes (CV) of DCM containing 1% TEA. Monitor the baseline on your UV detector until it stabilizes.

  • Sample Loading: Dissolve the crude Benzyl N-(5-aminopentyl)carbamate in a minimum volume of DCM (with 1% TEA) and load it onto the column.

  • Gradient Elution: Run a gradient from 0% to 20% MeOH in DCM (maintaining 1% TEA throughout).

  • Self-Validating TLC Analysis: Spot the collected fractions on a normal-phase TLC plate.

    • Validation Step 1 (UV 254 nm): Identifies the Cbz-protected aromatic ring.

    • Validation Step 2 (Ninhydrin Stain + Heat): Identifies the primary amine (stains pink/purple).

    • Result: The target mono-Cbz diamine is the only spot that will be both UV-active AND Ninhydrin-positive. Bis-Cbz is UV-active only; unreacted diamine is Ninhydrin-positive only.

  • Concentration: Pool the validated fractions and evaporate under reduced pressure. Apply high vacuum (e.g., Schlenk line) for 12–24 hours to remove residual TEA[2].

Protocol B: Amine-Functionalized Silica Purification[4]

Causality Note: By using a pre-functionalized column, the silanols are permanently masked. This allows you to drop the harsh DCM/MeOH/TEA system and switch to a gentler Hexane/Ethyl Acetate system, drastically simplifying solvent removal[4].

  • Solvent Preparation: Prepare standard Hexane and Ethyl Acetate (EtOAc). No basic modifier is required.

  • Column Equilibration: Equilibrate an amine-functionalized silica column (e.g., Biotage® KP-NH) with 100% Hexane for 2 CVs.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of EtOAc/Hexane and load.

  • Gradient Elution: Run a gradient from 0% to 100% EtOAc over 10-15 CVs. The target mono-Cbz diamine will elute sharply without tailing[4].

  • Concentration: Pool the fractions identified via the dual UV/Ninhydrin TLC method described above and concentrate directly. No high-vacuum TEA purging is necessary.

Sources

Reference Data & Comparative Studies

Validation

Benzyl N-(5-aminopentyl)carbamate vs Boc-cadaverine in peptide synthesis

A Senior Application Scientist’s Guide to Monoprotected Diamines: Benzyl N-(5-aminopentyl)carbamate vs. Boc-cadaverine in Peptide Synthesis In the architecture of complex bioconjugates, targeted protein degraders (PROTAC...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Monoprotected Diamines: Benzyl N-(5-aminopentyl)carbamate vs. Boc-cadaverine in Peptide Synthesis

In the architecture of complex bioconjugates, targeted protein degraders (PROTACs), and synthetic siderophores, the 1,5-diaminopentane (cadaverine) linker is a ubiquitous structural motif. However, incorporating a symmetrical diamine into a growing peptide chain or small molecule without inducing uncontrolled polymerization requires precise monoprotection.

The two most prominent building blocks for this purpose are N-Boc-cadaverine and Benzyl N-(5-aminopentyl)carbamate (Cbz-cadaverine) . While both serve as masked primary amines, their distinct electronic properties and cleavage mechanisms dictate entirely different orthogonal strategies in solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation. This guide objectively compares their performance, mechanistic causality, and experimental handling.

Mechanistic Causality & Orthogonality

The selection between a tert-butyloxycarbonyl (Boc) and a carboxybenzyl (Cbz/Z) protecting group hinges on the concept of orthogonality—the ability to remove one protecting group without affecting others [1].

N-Boc-cadaverine (Acid-Labile) Boc is an acid-labile carbamate. Its deprotection is driven by the protonation of the carbamate oxygen, followed by the elimination of a highly stable tert-butyl cation. This cation subsequently loses a proton to become isobutylene gas, while the remaining carbamic acid rapidly decarboxylates into CO₂ and the free amine. Because it relies on the stability of the tert-butyl cation, Boc is highly susceptible to moderate acids like Trifluoroacetic acid (TFA) but completely stable to bases (e.g., piperidine used in Fmoc removal) and catalytic hydrogenation. It is the standard choice for routine bioconjugation where the final step is a global acidic cleavage [2].

Cbz-cadaverine (Hydrogenolysis/Strong-Acid Labile) Cbz protects the amine via a benzyl carbamate linkage. Unlike Boc, the benzyl group does not readily form a cation under moderate acidic conditions. Instead, Cbz is classically cleaved via catalytic hydrogenolysis (H₂/Pd-C), where the transition metal catalyzes the reduction of the benzyl-oxygen bond, releasing toluene and CO₂. Alternatively, it can be cleaved by very strong acids (HF, HBr/AcOH) or specific Lewis acid/Brønsted acid combinations (e.g., AlCl₃/HFIP) via an Sₙ2/Sₙ1 mechanism[3]. Because Cbz is stable to TFA, it is the premier choice when you need to cleave a peptide from a resin without unmasking the cadaverine linker, allowing for late-stage, site-specific functionalization[4].

Workflow Visualization: Orthogonal Deprotection Strategies

The following diagram illustrates how the choice between Boc-cadaverine and Cbz-cadaverine dictates the synthetic workflow during Fmoc-SPPS.

G Start Peptide-Resin (Free Carboxyl) BocBranch Couple Boc-cadaverine Start->BocBranch Route A CbzBranch Couple Cbz-cadaverine Start->CbzBranch Route B TFA_Cleavage TFA/TIPS/H2O (Global Cleavage) BocBranch->TFA_Cleavage TFA_Cleavage2 TFA/TIPS/H2O (Global Cleavage) CbzBranch->TFA_Cleavage2 BocResult Free Amine Peptide (Ready for Conjugation) TFA_Cleavage->BocResult Boc removed CbzResult Cbz-Protected Peptide (Orthogonal Intermediate) TFA_Cleavage2->CbzResult Cbz retained LateStage H2/Pd-C or AlCl3/HFIP (Late-Stage Deprotection) CbzResult->LateStage Selective modification first FinalResult Free Amine Peptide (Post-Modification) LateStage->FinalResult Cbz removed

Orthogonal workflows for Boc-cadaverine (global deprotection) vs Cbz-cadaverine (late-stage).

Quantitative & Qualitative Comparison Data

To facilitate reagent selection, the following table summarizes the operational parameters of both monoprotected diamines.

ParameterN-Boc-cadaverineN-Cbz-cadaverine
Chemical Formula C₁₀H₂₂N₂O₂C₁₃H₂₀N₂O₂
Molecular Weight 202.30 g/mol 236.31 g/mol
Primary Deprotection 50% TFA in DCM (Acidolysis)H₂ / Pd-C (Hydrogenolysis)
Alternative Deprotection 3M HCl in DioxaneAlCl₃ in HFIP; HF; HBr/AcOH
Stability Profile Stable to Piperidine (Base), H₂/Pd-CStable to Piperidine (Base), TFA (Moderate Acid)
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)Toluene (liquid), CO₂ (gas)
Primary Application Standard Fmoc-SPPS linker additionSiderophore synthesis, late-stage bioconjugation
Scavenger Requirement High (TIPS, H₂O, EDT needed to trap t-butyl cations)Low (Toluene is generally unreactive)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workflow: specific scavengers and workup steps are included to actively neutralize the mechanistic byproducts discussed in Section 1.

Protocol A: Standard Coupling and Deprotection of N-Boc-cadaverine

Objective: Attach a cadaverine linker to a carboxylic acid and unmask the amine.

  • Coupling: Dissolve the carboxylic acid-containing substrate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes to form the active ester.

  • Amine Addition: Add N-Boc-cadaverine (1.2 eq)[2]. Stir at room temperature for 2 hours.

    • Validation Check: Monitor by LC-MS. The mass should shift by +184 Da (addition of Boc-cadaverine minus H₂O).

  • Cleavage Cocktail: Evaporate DMF. Resuspend the crude intermediate in a cleavage cocktail of TFA/Triisopropylsilane(TIPS)/H₂O (95:2.5:2.5 v/v/v).

    • Causality Note: TIPS is mandatory here. The cleavage of Boc generates highly electrophilic tert-butyl cations. Without TIPS to scavenge them, these cations will alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine) [1].

  • Deprotection: Stir for 1 hour at room temperature.

  • Precipitation: Concentrate the mixture under a stream of N₂ to 10% of its volume. Add dropwise to 10 volumes of ice-cold diethyl ether.

    • Validation Check: A white precipitate should form immediately. The ether solubilizes the cleaved isobutylene/TFA byproducts, leaving the pure TFA-salt of the amine-terminated peptide. Centrifuge and dry.

Protocol B: Mild, Metal-Free Deprotection of N-Cbz-cadaverine

Objective: Selectively deprotect a Cbz-cadaverine linker on a complex peptide without using explosive hydrogen gas or transition metals that might poison sulfur-containing residues.

Traditional Cbz removal requires H₂/Pd-C, which is incompatible with cysteine-rich peptides (sulfur poisons the palladium catalyst). This advanced protocol utilizes a Lewis acid/fluorinated solvent system [3].

  • Solvation: Dissolve the N-Cbz-protected peptide (1.0 eq) in Hexafluoroisopropanol (HFIP) to a concentration of 0.1 M.

    • Causality Note: HFIP is a strong hydrogen-bond donor. It actively enhances the Brønsted acidity of the subsequent Lewis acid, facilitating carbamate cleavage without requiring harsh global acids [3].

  • Activation: Add anhydrous Aluminum Chloride (AlCl₃) (3.0 eq) at room temperature. The mixture will form a suspension.

  • Reaction: Stir for 2–4 hours at room temperature.

    • Validation Check: Monitor by TLC or LC-MS. The disappearance of the Cbz-adduct (loss of 134 Da) confirms cleavage. No racemization of stereocenters should be observed.

  • Quench & Extraction: Quench the reaction carefully with aqueous NaHCO₃ (pH ~8). Extract the free amine into Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC if necessary.

Conclusion & Selection Matrix

For researchers designing synthetic routes:

  • Select Boc-cadaverine if your synthesis concludes with a standard acidic cleavage from a solid support, and your molecule does not contain highly acid-sensitive moieties. It is operationally simpler due to the volatility of its cleavage byproducts.

  • Select Cbz-cadaverine if you are performing multi-step orthogonal syntheses (such as the assembly of nocardichelin or desferrioxamine siderophores) where the cadaverine amine must remain masked while other Boc- or Fmoc-protected groups are manipulated [4].

References

  • Master Organic Chemistry. "Protecting Groups For Amines: Carbamates." Master Organic Chemistry, 7 Jun. 2018.[Link]

  • Organic Chemistry Portal. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." Organic Chemistry Portal Abstracts, 30 Jun. 2025.[Link]

  • National Institutes of Health (PMC). "An acyl-adenylate mimic reveals the structural basis for substrate recognition by the iterative siderophore synthetase DesD." NIH PubMed Central, 2018.[Link]

Comparative

A Comparative Guide to HPLC Method Validation for Benzyl N-(5-aminopentyl)carbamate Purity Analysis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like Benzyl N-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like Benzyl N-(5-aminopentyl)carbamate, a robust and validated analytical method is imperative to ensure the integrity of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for purity analysis of this compound, grounded in scientific principles and regulatory expectations. We will explore the rationale behind chromatographic choices, present a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines, and provide supporting data to guide researchers and drug development professionals.

The Analyte: Understanding Benzyl N-(5-aminopentyl)carbamate

Before delving into method development, a thorough understanding of the analyte's physicochemical properties is crucial. Benzyl N-(5-aminopentyl)carbamate (C13H20N2O2, MW: 236.31 g/mol ) is a moderately polar compound, as indicated by its calculated LogP of approximately 1.6.[1] Its structure contains a primary amine, a carbamate linkage, and a benzyl group. The presence of the basic amino group and the aromatic ring will significantly influence its chromatographic behavior.

Part 1: Strategic Method Development - A Comparative Approach

The goal of HPLC method development is to achieve adequate resolution of the main peak from any potential impurities and degradation products. For Benzyl N-(5-aminopentyl)carbamate, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are viable separation modes. This section compares these approaches and the critical parameters within each.

Column Chemistry: The Heart of the Separation

Reversed-Phase (RP) Chromatography: This is the most common HPLC mode for pharmaceutical analysis.[2][3]

  • C18 (Octadecylsilane): The workhorse of RP-HPLC, C18 columns provide high hydrophobicity and are an excellent starting point.[3][4] For a moderately polar compound like Benzyl N-(5-aminopentyl)carbamate, a C18 column can offer sufficient retention, especially when paired with an appropriate mobile phase.

  • Phenyl-Hexyl: Columns with phenyl ligands can offer alternative selectivity through π-π interactions with the benzyl group of the analyte.[3] This can be particularly useful for separating impurities with subtle structural differences in the aromatic moiety.

  • Polar-Embedded/Endcapped Columns: To mitigate potential peak tailing caused by the interaction of the basic amino group with residual silanols on the silica surface, polar-embedded or endcapped columns are a superior choice.[5] These columns are designed for enhanced performance with polar and basic analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that show poor retention in reversed-phase.[2][3][5][6]

  • Bare Silica or Amide/Cyano Phases: In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[2][4] This can lead to strong retention of polar analytes. For Benzyl N-(5-aminopentyl)carbamate, a HILIC method could be advantageous if highly polar impurities are expected.

Comparative Column Performance Data:

Column TypeStationary PhaseAdvantages for Benzyl N-(5-aminopentyl)carbamatePotential Disadvantages
Reversed-Phase C18Good starting point, widely available, robust.Potential for peak tailing with the basic amine.
Phenyl-HexylAlternative selectivity via π-π interactions.May not provide sufficient retention for polar impurities.
Polar-EmbeddedReduced peak tailing, improved peak shape.May have different selectivity compared to standard C18.
HILIC Bare SilicaExcellent retention for polar compounds.Longer equilibration times, potential for method variability.
Mobile Phase Optimization: Driving Selectivity

The mobile phase composition is a powerful tool for optimizing separation.[7]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity.[8]

  • Aqueous Phase and pH Control: Due to the basic nature of the primary amine, the mobile phase pH will have a significant impact on retention and peak shape. Buffering the aqueous phase is critical for robust and reproducible results. A pH around 3-4 will ensure the amine is protonated, which can improve peak shape and retention on some RP columns. Conversely, a higher pH (around 8-9) will keep the amine in its neutral form, which may be advantageous on specific columns.

  • Additives: Ion-pairing reagents can be used to improve the retention of polar, ionizable compounds in RP-HPLC.[7] However, they can lead to long column equilibration times and are often not MS-compatible.

Proposed Starting Conditions:

ParameterCondition 1 (Reversed-Phase)Condition 2 (HILIC)
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µmBare Silica, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water95:5 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile50:50 Acetonitrile:Water with 10 mM Ammonium Formate
Gradient 10-90% B over 15 minutes95-50% A over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 220 nm
Injection Volume 10 µL10 µL

Part 2: A Rigorous Framework for HPLC Method Validation

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose.[9][10] The validation will be performed in accordance with the ICH Q2(R1) guideline.[9][10][11][12]

The Validation Workflow

The following diagram illustrates the logical flow of the method validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development Opt Method Optimization Dev->Opt Initial Screening Specificity Specificity Opt->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC method validation.

Experimental Protocols for Validation Parameters

The following are detailed protocols for each validation characteristic.

Specificity (Selectivity)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]

  • Protocol:

    • Prepare a solution of Benzyl N-(5-aminopentyl)carbamate reference standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (all formulation components except the API).

    • Spike the placebo with the reference standard and known impurities.

    • Subject a sample of Benzyl N-(5-aminopentyl)carbamate to forced degradation conditions (acid, base, oxidation, heat, and light).

    • Inject all solutions and assess the chromatograms for any co-eluting peaks with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Linearity and Range

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare at least five concentrations covering the expected range (e.g., 80% to 120% of the nominal concentration for an assay). For a purity method, the range should cover from the reporting threshold of impurities up to 120% of the specification limit.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with known amounts of the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria are typically between 98.0% and 102.0% recovery.

Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples at 100% of the test concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies. The RSD over both sets of data should be ≤ 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Protocol (based on Signal-to-Noise):

    • Prepare a series of dilute solutions of the reference standard.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Organic content of the mobile phase (± 2%)

    • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The system suitability parameters should remain within acceptable limits.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for evaluating the performance of the analytical method.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A (Reversed-Phase)Method B (Alternative RP)
Column Polar-Embedded C18Phenyl-Hexyl
Mobile Phase Acetonitrile/0.1% Formic AcidMethanol/Phosphate Buffer pH 3.0
Retention Time 4.5 min6.2 min
Tailing Factor 1.11.3
Resolution (from closest impurity) 2.52.1

Table 2: Summary of Validation Results for the Proposed Method (Method A)

Validation ParameterResultAcceptance Criteria
Specificity No interference from placebo or degradation products.Peak purity > 99.5%
Linearity (r²) 0.9998≥ 0.999
Range 0.1 - 1.5 µg/mLDefined by linearity
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%, Intermediate: 1.2%≤ 2.0%
LOD 0.03 µg/mLS/N ≥ 3
LOQ 0.1 µg/mLS/N ≥ 10
Robustness System suitability passed under all conditions.System suitability criteria met.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of Benzyl N-(5-aminopentyl)carbamate requires a systematic approach that considers the physicochemical properties of the analyte. While both reversed-phase and HILIC methods are plausible, a reversed-phase method using a polar-embedded C18 column with a buffered mobile phase at a controlled pH offers a robust and reliable starting point. The subsequent validation of this method, following the principles outlined in the ICH Q2(R1) guideline, is a critical step in ensuring the generation of accurate and reproducible data. This comprehensive guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently develop and validate an HPLC method for the purity analysis of Benzyl N-(5-aminopentyl)carbamate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Benzyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). benzyl N-(5-aminopentyl)carbamate. PubChem. Retrieved from [Link]

  • American Chemical Society. (2022, March 30). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. PMC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Retrieved from [Link]

  • Mac-Chem. (n.d.). Benzyl Carbamate (CAS 621-84-1) | Manufacture. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzylcarbamate (CAS 621-84-1). Retrieved from [Link]

  • SciELO. (n.d.). Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl N-(5-aminopentyl)carbamate

Authored for the Forefront of Research and Development In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. Benzyl N-(5-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for the Forefront of Research and Development

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. Benzyl N-(5-aminopentyl)carbamate, a key building block or intermediate, is one such compound. However, its utility in discovery is matched by the critical need for its responsible management, from bench to disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of Benzyl N-(5-aminopentyl)carbamate, ensuring the protection of personnel, the integrity of your research environment, and adherence to regulatory standards.

Foundational Understanding: Hazard Profile and Regulatory Imperative

Proper handling and disposal protocols are not arbitrary; they are directly dictated by the chemical's intrinsic properties and the legal framework governing hazardous materials. Understanding this causality is the first step toward building a culture of safety and compliance.

Inherent Chemical Hazards

Benzyl N-(5-aminopentyl)carbamate is classified with several key hazards that inform every aspect of its handling.[1] The Globally Harmonized System (GHS) classifications are summarized below.

Hazard Class & CategoryHazard StatementGHS CodeSignal Word
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302Danger
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315
Serious Eye Damage/Irritation (Category 1)Causes serious eye damageH318
STOT, Single Exposure (Category 3)May cause respiratory irritationH335

Data sourced from PubChem CID 2794259.[1]

The primary hazards—oral toxicity, skin irritation, and particularly the risk of serious, irreversible eye damage—necessitate stringent personal protective measures and specialized disposal pathways.[1]

The Regulatory Context: Carbamate Waste

As a carbamate derivative, this compound falls under a well-defined and strictly regulated class of chemical waste. In the United States, the Environmental Protection Agency (EPA) regulates carbamate wastes as hazardous under the Resource Conservation and Recovery Act (RCRA) due to their inherent toxicity.[2][3][4]

This designation is critical because it legally mandates that Benzyl N-(5-aminopentyl)carbamate waste cannot be discarded as general laboratory trash. It must be managed from "cradle-to-grave" as regulated hazardous waste, following specific treatment and disposal standards to minimize risks to human health and the environment.[2] The EPA has established Land Disposal Restrictions (LDR) and approved treatment methods, such as combustion via a licensed facility, to ensure these wastes are rendered non-hazardous.[5][6]

Proactive Safety: Personnel Protection and Spill Preparedness

A robust disposal plan begins with proactive measures to prevent exposure and prepare for contingencies.

Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the compound's hazard profile.

  • Eye Protection: Due to the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are mandatory to protect against splashes that could cause irreversible harm.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, to mitigate the risk of skin irritation (H315).[1][7] Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination.

  • Body Protection: A standard laboratory coat should be worn and kept buttoned. For tasks with a higher risk of splashing, such as large-scale waste consolidation or spill cleanup, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation (H335).[1][8]

Engineering Controls & Spill Kit
  • Primary Engineering Control: A properly functioning chemical fume hood is the primary defense against respiratory exposure and is essential for all operations involving this compound.[8]

  • Spill Kit Readiness: Every laboratory working with this compound must have a readily accessible spill kit. The kit should be tailored for carbamate waste and include:

    • Absorbent Material: Inert materials like kitty litter, sand, or commercial sorbents.[9][10] Do not use combustible materials like sawdust.[9]

    • Decontamination Agents: A supply of washing soda (sodium carbonate) and/or household bleach with hydrated lime for surface decontamination post-cleanup.[9][11]

    • Containment & Cleanup Tools: Non-sparking scoops, forceps for broken glass, and heavy-duty plastic bags or sealable containers for waste.[10][12]

    • Appropriate PPE: A dedicated set of the PPE listed above should be included in the kit for emergency use.

Standard Operating Procedure: Routine Waste Disposal

This protocol outlines the self-validating system for the routine disposal of unused Benzyl N-(5-aminopentyl)carbamate and materials lightly contaminated during normal experimental use (e.g., weighing papers, pipette tips).

Objective: To safely containerize and label chemical waste for collection by a licensed hazardous waste disposal vendor.

Methodology:

  • Waste Segregation:

    • Designate a specific, clearly marked waste container for Benzyl N-(5-aminopentyl)carbamate solid waste.

    • Keep this waste stream separate from all other chemical waste unless directed otherwise by your institution's Environmental Health & Safety (EHS) department. This prevents unintended chemical reactions and ensures proper disposal routing.

  • Containerization:

    • Use a chemically compatible container with a secure, vapor-tight lid (e.g., a wide-mouth polyethylene or glass jar).

    • Ensure the container is in good condition, free from cracks or defects.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Waste Accumulation & Labeling:

    • As waste is generated, place it into the labeled container.

    • On the label, clearly write the full chemical name: "Benzyl N-(5-aminopentyl)carbamate". Avoid abbreviations or formulas.

    • Maintain a running total of the approximate quantity of waste in the container.

    • Keep the container securely closed at all times, except when adding waste.

  • Storage Pending Disposal:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

  • Arranging for Professional Disposal:

    • Once the container is full, or if work with the chemical is complete, contact your institution's EHS or a designated hazardous waste management office.

    • Provide them with the necessary information from the waste label to schedule a pickup. Never pour this chemical down the drain or place it in the regular trash. [12][13]

Emergency Protocol: Spill Management Workflow

In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

Objective: To safely contain, clean, decontaminate, and dispose of a chemical spill.

Methodology:

  • Immediate Response & Area Security (First 30 Seconds):

    • Alert all personnel in the immediate vicinity.

    • If the spill is large or involves respiratory exposure outside a fume hood, evacuate the area immediately and contact your institution's emergency response team.

    • If the spill is small and manageable, proceed only if you are trained and have the appropriate PPE and spill kit materials.

  • Don PPE: Before approaching the spill, don the full PPE as described in Section 2.1.

  • Containment:

    • Prevent the spill from spreading. For liquids, create a dike around the spill using absorbent material from the spill kit, working from the outside in.[14]

    • For solids, lightly mist with water to prevent dust from becoming airborne, or cover with a plastic sheet.[9]

  • Cleanup & Collection:

    • Apply absorbent material over the entire spill area and allow it to fully soak up the chemical.[9]

    • Using non-sparking tools, carefully scoop the absorbed material and place it into a designated, sealable hazardous waste container or heavy-duty plastic bag.[10]

    • Continue adding fresh absorbent until all liquid is soaked up.[9]

  • Surface Decontamination:

    • Carbamates require specific decontamination to neutralize residues.[9] Scrub the spill area with a solution of washing soda or a mixture of household bleach and hydrated lime.[9][11]

    • Work this decontamination solution into the spill area with a coarse broom or brush.[9]

    • Absorb the now-contaminated cleaning solution with fresh absorbent material. This material must also be disposed of as hazardous waste.[9]

    • Finally, wash the area with soap and water, and wipe dry.

  • Disposal of Spill Debris:

    • All materials used in the cleanup—absorbents, contaminated PPE, cleaning materials—are now considered hazardous waste.

    • Place all debris into a single, clearly labeled hazardous waste container. The label should read: "Spill Debris containing Benzyl N-(5-aminopentyl)carbamate".

    • Arrange for professional disposal through your EHS department.

Visualization of Disposal & Spill Management Workflow

The following diagram illustrates the decision-making and procedural flow for handling Benzyl N-(5-aminopentyl)carbamate waste, from routine generation to emergency spill response.

G Disposal & Spill Workflow for Benzyl N-(5-aminopentyl)carbamate cluster_routine Routine Disposal cluster_spill Emergency Spill Response start_node start_node process_node process_node decision_node decision_node emergency_node emergency_node end_node end_node A Waste Generated (Unused chemical, contaminated consumables) B Segregate into Dedicated Carbamate Waste Stream A->B C Containerize in a Labeled, Sealed, Compatible Container B->C D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D E Contact EHS/Waste Management for Professional Disposal D->E S1 Spill Occurs S2 Assess & Secure Area Alert Personnel S1->S2 S3 Don Full PPE (Goggles, Gloves, Lab Coat) S2->S3 S4 Contain Spill (Dike Liquids, Cover Solids) S3->S4 S5 Absorb & Collect Waste (Use non-sparking tools) S4->S5 S6 Decontaminate Surface (e.g., with Washing Soda Solution) S5->S6 S7 Collect all Spill Debris (incl. absorbents, PPE) S6->S7 S7->C Spill debris is hazardous waste

Caption: Logical workflow for routine disposal and emergency spill management of Benzyl N-(5-aminopentyl)carbamate.

Conclusion

The responsible disposal of Benzyl N-(5-aminopentyl)carbamate is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding its specific hazards, adhering to established protocols for waste segregation and spill management, and respecting its classification as a regulated hazardous material, research professionals can effectively mitigate risks. This structured approach not only ensures a safe working environment but also upholds the scientific community's commitment to environmental stewardship.

References

  • How to Handle Chemical Spills. (2026). Vertex AI Search.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • Federal Register / Vol. 61, No. 166 / Monday, August 26, 1996 / Rules and Regulations. (1996). GovInfo.
  • Decontamination.Food and Agriculture Organization of the United Nations.
  • EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • benzyl N-(5-aminopentyl)carbamate.PubChem, National Center for Biotechnology Information.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995). Federal Register.
  • Federal Register / Vol. 60, No. 27 / Thursday, February 9, 1995 / Rules and Regulations. (1995). GovInfo.
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.CAMEO Chemicals, NOAA.
  • Benzyl carbamate Safety Data Sheet. (2023). Apollo Scientific.
  • Benzyl (5-aminopentyl)carbamate hydrochloride.Fluorochem.
  • SAFETY DATA SHEET - Benzyl Carbamate. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Benzyl carbamate. (2009). Fisher Scientific.
  • SAFETY DATA SHEET - Benzyl (2-((2-hydroxypropyl)amino)-2-oxoethyl)carbamate.AK Scientific, Inc..
  • SAFETY DATA SHEET - Benzyl carbamate. (2009). Thermo Fisher Scientific.
  • CHEMICAL SPILL PROCEDURES.Clarkson University.
  • Benzyl Carbamate | Request PDF.ResearchGate.

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